molecular formula C18H27N3O2 B2618159 6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2200573-80-2

6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2618159
CAS No.: 2200573-80-2
M. Wt: 317.433
InChI Key: FGBWKZXOFYYMCQ-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that includes cyclopropyl, hydroxycyclohexyl, and azetidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps. One common approach is to start with the preparation of the azetidinyl intermediate, which is then coupled with the cyclopropyl and hydroxycyclohexyl groups under specific reaction conditions. The final step involves the formation of the dihydropyridazinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridazinone derivatives and molecules with cyclopropyl or azetidinyl groups. Examples include:

  • 6-Cyclopropyl-2,3-dihydropyridazin-3-one
  • 2-({1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Uniqueness

What sets 6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

6-cyclopropyl-2-[[1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c22-17-7-6-16(15-4-5-15)19-21(17)12-14-10-20(11-14)13-18(23)8-2-1-3-9-18/h6-7,14-15,23H,1-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBWKZXOFYYMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CC(C2)CN3C(=O)C=CC(=N3)C4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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